molecular formula C8H14O8 B154550 3-deoxy-D-manno-octulosonate CAS No. 10149-14-1

3-deoxy-D-manno-octulosonate

Cat. No. B154550
CAS RN: 10149-14-1
M. Wt: 238.19 g/mol
InChI Key: KYQCXUMVJGMDNG-SHUUEZRQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-deoxy-D-manno-octulosonate (KDO) is a sugar-like molecule that is an essential component of the outer membrane of Gram-negative bacteria. It is synthesized by bacteria, but not by eukaryotic cells, making it an attractive target for the development of new antibiotics. KDO has several important roles in the bacteria, including stabilizing the outer membrane, protecting against host defense mechanisms, and serving as a target for the immune system.

Scientific Research Applications

Biosynthesis of Cell Wall Components

  • KDO plays a significant role in the biosynthesis of cell wall lipopolysaccharides in bacteria, such as in Escherichia coli. For instance, studies have shown the purification and characterization of enzymes like 3-deoxy-D-manno-octulosonate aldolase, which are involved in the synthesis of KDO and hence, crucial for bacterial cell wall formation (Ghalambor & Heath, 1966).

Role in Plant Cell Walls

  • In plants, the function and metabolic pathway of KDO are less clear but it's known to be an essential component of the plant cell wall. Research has cloned and characterized enzymes like Arabidopsis thaliana cytidine monophosphate-KDO synthetase to understand the synthetic pathways of KDO in plants (Misaki et al., 2009).

Enzymatic Studies and Chemical Synthesis

  • Numerous studies focus on the enzymatic properties and synthesis of KDO. This includes research on the purification and properties of cytidine monophosphate 3-deoxy-D-manno-octulosonate synthetase, which catalyzes the formation of KDO from substrates like cytidine triphosphate (Ghalambor & Heath, 1966). Other studies have explored chemical synthesis methods for KDO (Charon et al., 1969).

Medical Research and Drug Development

  • Although the request excludes drug use and dosage information, it's worth noting that KDO and its derivatives have been studied for their potential in developing new antibacterial agents, particularly against Gram-negative bacteria (Pring et al., 1989).

Structural and Mechanistic Insights

  • Detailed structural and mechanistic studies of enzymes related to KDO, such as 3-deoxy-d-manno-Octulosonate 8-Phosphate Synthase, provide insights into their biochemical roles and potential applications in biotechnology and medicine (Radaev et al., 2000).

properties

CAS RN

10149-14-1

Product Name

3-deoxy-D-manno-octulosonate

Molecular Formula

C8H14O8

Molecular Weight

238.19 g/mol

IUPAC Name

(4R,5R,6R,7R)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid

InChI

InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/t3-,5-,6-,7-/m1/s1

InChI Key

KYQCXUMVJGMDNG-SHUUEZRQSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)C(=O)O

SMILES

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O

Other CAS RN

10149-14-1

synonyms

3-deoxy-D-manno-2-octulosonic acid
3-deoxy-D-manno-oct-2-ulopyranosonic acid
3-deoxy-manno-oct-2-ulopyranosonic acid
Kdo sugar acid
oligo-alpha(2,8)-3-deoxy-D-manno-2-octulosonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-deoxy-D-manno-octulosonate
Reactant of Route 2
3-deoxy-D-manno-octulosonate
Reactant of Route 3
3-deoxy-D-manno-octulosonate
Reactant of Route 4
3-deoxy-D-manno-octulosonate
Reactant of Route 5
Reactant of Route 5
3-deoxy-D-manno-octulosonate
Reactant of Route 6
Reactant of Route 6
3-deoxy-D-manno-octulosonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.